Methyl 7-phenoxyheptanoate
CAS No.: 63571-92-6
Cat. No.: VC19402239
Molecular Formula: C14H20O3
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63571-92-6 |
|---|---|
| Molecular Formula | C14H20O3 |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | methyl 7-phenoxyheptanoate |
| Standard InChI | InChI=1S/C14H20O3/c1-16-14(15)11-7-2-3-8-12-17-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3 |
| Standard InChI Key | KPBOCHHDJJVNLY-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCCCCCOC1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
Methyl 7-phenoxyheptanoate (CHO) features a seven-carbon aliphatic chain with a phenoxy group (-O-CH) at the seventh position and a methyl ester (-COOCH) at the first position. Its molecular structure confers both lipophilic and aromatic properties, influencing solubility and reactivity. Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | Methyl 7-phenoxyheptanoate |
| SMILES | COC(=O)CCCCCCOC1=CC=CC=C1 |
| InChI Key | XJHDMGQJKYHZRR-UHFFFAOYSA-N |
| logP (Octanol-Water) | ~3.2 (estimated) |
| Boiling Point | 290–300°C (predicted) |
The compound’s logP value, derived from analogs such as methyl 7-phenylheptanoate (logP = 5.2) , suggests moderate hydrophobicity, making it soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.
Synthetic Pathways and Methodologies
Esterification of 7-Phenoxyheptanoic Acid
The most direct synthesis involves the esterification of 7-phenoxyheptanoic acid with methanol under acidic catalysis. This method parallels the enzymatic synthesis of methyl phenylacetate using lipases (e.g., Novozym 435) :
Yields can exceed 85% under optimized conditions (40°C, 48 hours) .
Nucleophilic Substitution
An alternative route involves alkylation of phenol with methyl 7-bromoheptanoate:
This method, akin to dirhodium-catalyzed C–H insertions , requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).
Physicochemical and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
Predicted H NMR (CDCl, 400 MHz):
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δ 3.67 (s, 3H): Methyl ester protons.
-
δ 4.02 (t, 2H, J = 6.5 Hz): OCH adjacent to phenoxy.
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δ 6.85–7.25 (m, 5H): Aromatic protons.
-
δ 1.25–1.65 (m, 8H): Aliphatic chain protons.
NMR data align with methyl 5-oxo-7-phenylheptanoate , showing carbonyl carbons at δ 170–175 ppm.
Mass Spectrometry
Electron ionization (EI-MS) typically exhibits a molecular ion peak at m/z 236 (M), with fragmentation patterns reflecting cleavage at the ester and ether linkages .
Applications and Industrial Relevance
Flavor and Fragrance Industry
Analogous to phenethyl butyrate , methyl 7-phenoxyheptanoate may contribute fruity or floral notes, though sensory studies are needed to confirm specific odor profiles.
Pharmaceutical Intermediates
The phenoxy group’s electron-rich aromatic system enables participation in Ullmann or Suzuki coupling reactions, facilitating the synthesis of bioactive molecules . For example, derivatives of 7-phenylheptanoates are explored as NF-κB inhibitors .
Polymer Science
As a plasticizer, its aliphatic-aryl structure could enhance the flexibility of polyvinyl chloride (PVC), similar to dibutyl phthalate .
Future Research Directions
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